molecular formula C24H20N4O2S2 B2886489 4-benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-99-2

4-benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2886489
CAS No.: 392290-99-2
M. Wt: 460.57
InChI Key: QEMOLBBUOYENRB-UHFFFAOYSA-N
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Description

4-Benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide core linked to a thiadiazole ring substituted with a benzyl group and a phenylcarbamoylmethylsulfanyl moiety. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c29-21(25-20-9-5-2-6-10-20)16-31-24-28-27-23(32-24)26-22(30)19-13-11-18(12-14-19)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMOLBBUOYENRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

4-benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections and cancer.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally analogous 1,3,4-thiadiazole derivatives (Table 1). Key structural differences include:

  • Substituents on the thiadiazole ring : The target compound features a benzyl group and a phenylcarbamoylmethylsulfanyl chain. In contrast, derivatives in and have halogenated (Cl, F) or methoxy substituents, while others () incorporate isoxazolyl or substituted acrylamido groups.
  • Benzamide modifications: and highlight bromophenyl and propionylamino substituents, which alter lipophilicity and hydrogen-bonding capacity compared to the target compound’s benzyl group .

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituents on Thiadiazole Benzamide Modifications Key Functional Groups
Target Compound 5-[(Phenylcarbamoyl)methyl]sulfanyl 4-Benzyl Phenylcarbamoyl, benzyl
4-Chloro-N-(5-(pyridin-2-yl)-thiadiazol-2-yl)benzamide () 5-Pyridinyl, 4-Cl None Chloro, pyridine
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-thiadiazol-2-yl)benzamide () 5-Acrylamido (furan) None Cyano, furyl
N-(5-Isoxazol-5-yl-thiadiazol-2-yl)benzamide () 5-Isoxazolyl None Isoxazole, carbonyl
N-[5-(Benzylsulfanyl)-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () 5-Benzylsulfanyl 4-Dimethylsulfamoyl Sulfamoyl, benzyl
Spectral and Physical Properties
  • IR and NMR : The target compound’s phenylcarbamoyl group would exhibit C=O stretches at ~1660–1680 cm⁻¹ (IR) and aromatic proton signals at δ 7.2–7.8 ppm (¹H NMR), consistent with analogs in and .
  • Polar Surface Area (PSA) : The target compound’s PSA is 82.57 (), higher than bromophenyl derivatives (e.g., : PSA ~75), suggesting reduced membrane permeability compared to more lipophilic analogs .
Crystallographic and Conformational Analysis
  • The butterfly-like conformation of 1,3,4-thiadiazole derivatives () contrasts with the planar thiadiazole-acetamido unit observed in . The target compound’s benzyl group may introduce steric hindrance, affecting intermolecular interactions and crystal packing .

Biological Activity

4-benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiadiazole ring that contributes to its biological activity.
  • A benzamide group which is known for its pharmacological properties.
  • A benzyl moiety that enhances lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, a study on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, showing comparable effectiveness to established antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-benzyl-N-(5-benzylthio-1,3,4-thiadiazol-2-yl)benzamideS. aureus2 µg/mL
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativeS. epidermidis3 µg/mL

Anticancer Activity

In vitro studies have highlighted the anticancer potential of thiadiazole-based compounds. For example, derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values as low as 2.32 µg/mL for certain derivatives .

Table 2: Cytotoxicity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µg/mL)
4-benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamideMCF-710.10
Another Thiadiazole DerivativeHepG23.21
Yet Another DerivativeHeLa0.37

The mechanism through which 4-benzyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes or receptors involved in bacterial growth or cancer cell proliferation. Further studies are warranted to elucidate these mechanisms in detail.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the structure significantly influence the biological activity of thiadiazole derivatives. For instance:

  • The presence of different substituents on the benzyl group can enhance antibacterial potency.
  • Modifications to the thiadiazole core can lead to improved anticancer efficacy .

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

  • Antibacterial Evaluation : A series of benzothiadiazole derivatives were synthesized and tested for their antibacterial activity against various pathogens, demonstrating the importance of structural modifications in enhancing efficacy .
  • Anticancer Studies : Research on a series of thiadiazole-based urea derivatives showed promising results against multiple cancer cell lines, with some compounds exhibiting significantly lower IC50 values than standard treatments .

Q & A

Basic: What are the established synthetic routes for preparing this compound, and what critical parameters influence yield and purity?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., using H₂SO₄ or POCl₃) . Subsequent steps include sulfanyl group introduction via nucleophilic substitution and benzamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt). Critical parameters include:

  • Temperature control : Exothermic reactions during cyclization require cooling to prevent side products .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization (60–75%) relies on stoichiometric precision and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole ring and benzamide linkages. Key signals include thiadiazole C=S (δ ~165–170 ppm in ¹³C) and sulfanyl protons (δ ~3.5–4.0 ppm in ¹H) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. SHELXL-2018 is used for refinement, with R-factor thresholds <0.05 for high-confidence structures .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans SC5314). MIC values are determined at 24–48 hours, with positive controls (e.g., fluconazole) .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. IC₅₀ values >50 μM indicate low cytotoxicity, supporting further therapeutic exploration .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Methodological Answer:
Common challenges include steric hindrance from the benzyl and phenylcarbamoyl groups. Strategies:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are present .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield (15–20% increase) by enhancing molecular collisions .
  • In Situ Monitoring : FT-IR tracks carbonyl (C=O) and sulfonamide (S=O) bond formation, enabling real-time adjustments .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying MIC values across studies)?

Methodological Answer:
Discrepancies often arise from:

  • Strain Variability : Use standardized strains from repositories (e.g., ATCC) and include metadata (e.g., growth phase, inoculum size) .
  • Compound Solubility : Pre-solubilize in DMSO (<1% v/v) with sonication to ensure homogeneity. Validate via dynamic light scattering (DLS) .
  • Statistical Rigor : Triplicate experiments with ANOVA analysis (p<0.05) and reporting of confidence intervals .

Advanced: What computational and experimental approaches elucidate target-binding interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27, Leu5) are identified for mutagenesis validation .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified proteins. A response unit (RU) >50 indicates significant binding .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .

Advanced: How can stability issues (e.g., hydrolytic degradation) be resolved during pharmacological studies?

Methodological Answer:

  • pH Optimization : Buffered solutions (pH 7.4 PBS) reduce hydrolysis of the thiadiazole ring. Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS .
  • Lyophilization : Enhances shelf-life by removing water. Reconstitution in PEG-400 improves bioavailability in vivo .

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